(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride

描述

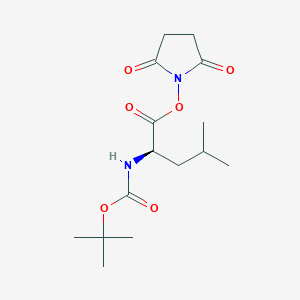

®-3-(Allylthio)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative with a unique allylthio group attached to the alpha carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral amino acid precursor.

Thioether Formation: The allylthio group is introduced via a nucleophilic substitution reaction using an allylthiol reagent under basic conditions.

Hydrochloride Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the allylthio group, yielding the corresponding amino acid.

Substitution: The allylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: The corresponding amino acid without the allylthio group.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

- The compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable various chemical transformations essential in organic synthesis.

Key Reactions

- The allylthio group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This property is crucial for designing compounds with specific functionalities.

Biological Applications

Biochemical Studies

- (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride is used in biochemical studies to investigate enzyme-substrate interactions and protein modifications. Its chiral nature allows for the exploration of stereospecific biological processes.

Antioxidant Properties

- The compound exhibits potential antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. This property is significant for developing therapeutic agents targeting oxidative stress-related diseases.

Neuroprotective Effects

- Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit amyloid beta-peptide aggregation has been documented, indicating its relevance in Alzheimer’s research .

Medicinal Chemistry

Precursor for Therapeutic Agents

- In medicinal chemistry, this compound can serve as a precursor for developing novel therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities .

Case Study: Alzheimer’s Disease

- Research has shown that derivatives of this compound can inhibit acetylcholinesterase and amyloid beta aggregation, which are critical targets in Alzheimer's disease treatment . For instance, trihybrid compounds incorporating this compound demonstrated enhanced inhibitory activity against these targets compared to traditional drugs like tacrine .

Industrial Applications

Production of Specialty Chemicals

- The compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it suitable for various industrial applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex molecules; facilitates diverse chemical transformations |

| Biochemical Studies | Investigates enzyme-substrate interactions; studies stereospecific biological processes |

| Medicinal Chemistry | Precursor for novel therapeutic agents; relevant in Alzheimer’s disease research |

| Industrial Use | Intermediate in pharmaceuticals and agrochemicals; production of specialty chemicals |

作用机制

The mechanism by which ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride exerts its effects depends on its interaction with molecular targets. The allylthio group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The amino acid moiety can also interact with receptors or transporters, influencing cellular processes.

相似化合物的比较

Similar Compounds

®-3-(Methylthio)-2-aminopropanoic acid hydrochloride: Similar structure but with a methylthio group instead of an allylthio group.

®-3-(Ethylthio)-2-aminopropanoic acid hydrochloride: Contains an ethylthio group.

®-3-(Propylthio)-2-aminopropanoic acid hydrochloride: Contains a propylthio group.

Uniqueness

The presence of the allylthio group in ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride imparts unique reactivity compared to its methylthio, ethylthio, and propylthio analogs. The allyl group can participate in additional chemical reactions such as polymerization or cross-linking, making this compound more versatile for various applications.

生物活性

(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride (CAS Number: 70701176) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzymatic inhibition and neurotransmitter modulation. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂ClNO₂S

- Molecular Weight : 195.68 g/mol

- Chemical Structure : The compound features an allylthio group attached to a 2-aminopropanoic acid backbone, which is crucial for its biological interactions.

This compound primarily functions as an inhibitor of specific enzymes involved in neurotransmitter synthesis and metabolism. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor of tyrosine hydroxylase , an enzyme critical for the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By inhibiting this enzyme, the compound reduces catecholamine levels, which can impact various physiological processes including mood regulation and stress response .

- Impact on Neurotransmitter Levels : Through its inhibitory action on tyrosine hydroxylase, this compound influences neurotransmitter synthesis pathways. This modulation can lead to significant changes in neurotransmitter balance, potentially affecting cognitive functions and emotional states .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. These properties suggest potential applications in neurodegenerative diseases.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial for protecting cells from oxidative damage. This property could be particularly relevant in conditions characterized by increased oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In laboratory settings, the compound has been shown to dose-dependently inhibit tyrosine hydroxylase activity. For instance, at varying concentrations, it demonstrated significant reductions in dopamine synthesis in neuronal cultures .

- Animal Models : Animal studies have reported that administration of this compound leads to behavioral changes consistent with altered dopamine levels, such as reduced locomotor activity and altered response to stressors.

- Pharmacokinetics : Pharmacokinetic studies indicate that the compound has a favorable absorption profile when administered orally, with peak plasma concentrations achieved within a few hours post-administration. Its half-life suggests sustained effects on neurotransmitter modulation .

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro | Dose-dependent inhibition of tyrosine hydroxylase; reduced dopamine synthesis. |

| Animal Models | Altered behavior reflecting changes in dopamine levels; neuroprotective effects observed. |

| Pharmacokinetics | Favorable absorption; sustained effects on neurotransmitter levels. |

属性

IUPAC Name |

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWHAKBPQQAEDT-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743943 | |

| Record name | S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60114-85-4 | |

| Record name | S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。